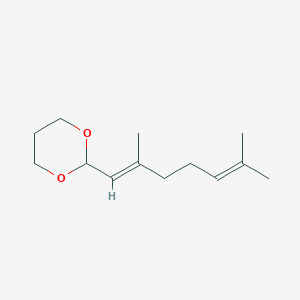
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamide derivatives and has been found to exhibit a range of biological activities.
Applications De Recherche Scientifique
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been proposed that the anti-inflammatory and analgesic properties of this compound are due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory properties, this compound has been found to possess antioxidant activity, which may contribute to its therapeutic potential. Furthermore, it has been reported to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide in lab experiments include its potent cytotoxic activity against cancer cells and its ability to inhibit inflammation. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. One potential area of study is the development of more efficient synthesis methods for this compound to increase its yield and reduce its cost. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of more water-soluble derivatives of this compound may help overcome its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 5-(4-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide involves the reaction of 4-methoxybenzoyl chloride, 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid, and hydroxylamine-O-sulfonic acid in the presence of triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting solid is filtered and washed with water to obtain the desired product.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14-12-20(25(23-14)16-6-4-3-5-7-16)22-21(26)18-13-19(28-24-18)15-8-10-17(27-2)11-9-15/h3-13H,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOLLXKIHHIMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-YL)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)

![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)


![N-[2-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5851342.png)

![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5851366.png)

![2-[benzyl(2,4-dichlorobenzyl)amino]ethanol](/img/structure/B5851378.png)
![4-methyl-N-[2-(4-morpholinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5851393.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)

![N-[2-(3-methylbutyl)-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl]acetamide](/img/structure/B5851410.png)